molecular formula C9H8FN3 B1532192 2-fluoro-6-(1H-pyrazol-1-yl)aniline CAS No. 1178057-79-8

2-fluoro-6-(1H-pyrazol-1-yl)aniline

Cat. No. B1532192
M. Wt: 177.18 g/mol
InChI Key: WCPOPFRDQOQINR-UHFFFAOYSA-N
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Description

2-Fluoro-6-(1H-pyrazol-1-yl)aniline, also known as 2-F-6-pyrazolylaniline, is an important heterocyclic compound that has been studied in recent years due to its potential applications in the pharmaceutical, agrochemical, and materials science fields. It is a relatively simple molecule that consists of an aniline group connected to a pyrazole ring and a fluorine atom. This compound has many interesting properties and has been the subject of numerous research studies.

Scientific Research Applications

Electroluminescence and Photophysics

The synthesis and structural analysis of various aniline derivatives, including those similar to 2-fluoro-6-(1H-pyrazol-1-yl)aniline, have been explored for their applications in electroluminescence and photophysics. For instance, a study by Vezzu et al. (2010) described the development of highly luminescent tetradentate bis-cyclometalated platinum complexes derived from N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline and others, showcasing their potential in organic light-emitting diode (OLED) devices due to their emissive properties at ambient temperature and excellent performance as OLED emitters with high external quantum efficiency (Vezzu et al., 2010).

Chemosensors for Metal Ions

Derivatives of aniline have been employed as efficient chemosensors for metal ions. A study by Shree et al. (2019) introduced anthracene and pyrene bearing imidazoles integrated with an aniline derivative, which exhibited high selectivity and sensitivity towards aluminum ions in aqueous solutions, highlighting their applicability in living cells for aluminum ion imaging through confocal fluorescence microscopy (Shree et al., 2019).

Catalysis and Ligand Substitution

Research on aniline derivatives also extends to catalysis and ligand substitution in metal complexes. Halter et al. (2019) discussed the synthesis and application of bodipy-tagged diimines and N-heterocyclic carbene (NHC) ligands derived from aniline for monitoring ligand substitution in metal complexes, indicating their use in fluorescent probes for detecting reactions and interactions in catalytically active complexes (Halter et al., 2019).

Antifungal and Antimicrobial Activity

Aniline derivatives have shown potential in antifungal and antimicrobial applications. Yuan et al. (2011) designed and synthesized 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives from substituted aniline, demonstrating varying levels of antifungal activities against tested fungi (Yuan et al., 2011).

Synthetic Methodologies and Chemical Probes

The development of synthetic methodologies for aniline derivatives is crucial for expanding their applications in chemical probes and materials science. Surmont et al. (2011) presented a synthetic strategy for new 3-amino-4-fluoropyrazoles, showcasing the versatility of fluorinated pyrazoles as building blocks in medicinal chemistry, which could be directly related to the functionalization and further applications of 2-fluoro-6-(1H-pyrazol-1-yl)aniline (Surmont et al., 2011).

properties

IUPAC Name

2-fluoro-6-pyrazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-3-1-4-8(9(7)11)13-6-2-5-12-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPOPFRDQOQINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-6-(1H-pyrazol-1-yl)aniline

CAS RN

1178057-79-8
Record name 2-fluoro-6-(1H-pyrazol-1-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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